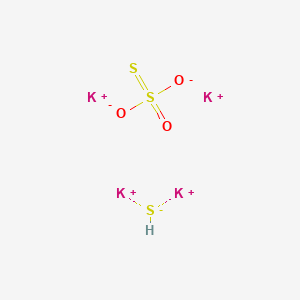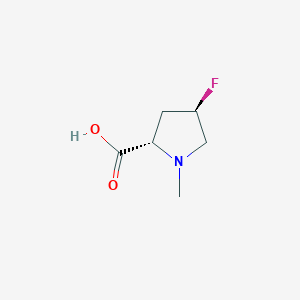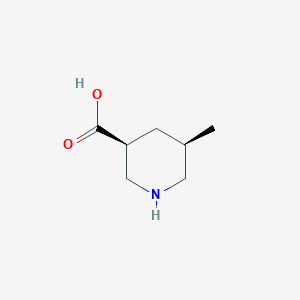![molecular formula C12H9N3O B6329783 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline CAS No. 143361-81-3](/img/structure/B6329783.png)
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
Übersicht
Beschreibung
“4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline” is a chemical compound that belongs to the class of oxazolo-pyridines . It has a molecular weight of 211.219360 g/mol .
Synthesis Analysis
The synthesis of similar compounds involves a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid, mediated by PPA, followed by amide bond formation between the amino group and the relevant heteroaryl carboxylic acid using EDCI and DMAP .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, oxazole derivatives like 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline are valued for their therapeutic potential. They serve as intermediates in the synthesis of new chemical entities. The substitution patterns on the oxazole ring are crucial for determining biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . This compound could be instrumental in developing new drugs with improved efficacy and reduced side effects.
Agriculture
While specific data on the use of this compound in agriculture is limited, oxazole derivatives have been explored for their potential as antibacterial agents against plant pathogens . Their role in protecting crops from bacterial infections could be a significant area of research, contributing to increased agricultural productivity and food security.
Material Science
Oxazole derivatives are known for their applications in material science, particularly in the development of novel organic compounds with unique physical properties. They can be used in the synthesis of potent, selective, and orally bioavailable kinase inhibitors, which have implications in the design of new materials with specific biochemical interactions.
Biochemistry
Biochemically, oxazole derivatives are significant due to their role in various biological processes. They are part of many biologically active molecules and drugs, often contributing to the specificity of biological responses . Research into this compound’s biochemistry could unveil new insights into cellular mechanisms and metabolic pathways.
Pharmacology
Pharmacologically, oxazole derivatives are explored for their diverse biological potentials, including their role as enzyme inhibitors and receptor modulators . The compound could be a key player in the discovery of new pharmacological agents, offering therapeutic benefits for a range of diseases.
Wirkmechanismus
Target of Action
Oxazole derivatives, which include this compound, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gi absorption and is a substrate for p-gp . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCQTFFDEWTZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




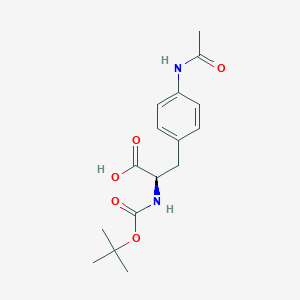



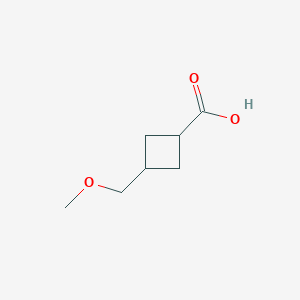
![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)

